molecular formula C16H26Cl2N2O3 B2929875 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride CAS No. 1177780-21-0

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

Cat. No.: B2929875
CAS No.: 1177780-21-0
M. Wt: 365.3
InChI Key: DGMOLFCSNRNTGR-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a chemical compound with the molecular formula C16H26Cl2N2O3. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate alkylating agent to introduce the hydroxypropoxy group.

    Coupling with phenyl ethanone: The resulting intermediate is then coupled with a phenyl ethanone derivative under basic conditions to form the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(2-Hydroxy-3-(4-methylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is unique due to its specific structural features, such as the hydroxypropoxy group and the piperazine ring. These features contribute to its distinct biological activity and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3.2ClH/c1-13(19)14-3-5-16(6-4-14)21-12-15(20)11-18-9-7-17(2)8-10-18;;/h3-6,15,20H,7-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMOLFCSNRNTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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